![molecular formula C18H19NO4 B12857348 (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a benzyl group attached to the alpha carbon and a benzyloxycarbonyl (Cbz) protecting group on the amino group. It is commonly used in peptide synthesis and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the amino group: The amino group of L-phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Formation of the ester: The carboxylic acid group is converted to an ester using an alcohol, typically methanol, in the presence of an acid catalyst.
Hydrolysis: The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid undergoes several types of chemical reactions:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amino acids.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a substrate in enzyme studies and as a model compound in biochemical research.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar structure but lacks the benzyl group on the alpha carbon.
N-Benzyloxycarbonyl-D-phenylalanine: The D-enantiomer of the compound.
N-Benzyloxycarbonyl-L-alanine: Similar protecting group but with a different side chain.
Uniqueness
(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a benzyloxycarbonyl protecting group. This combination makes it particularly useful in the synthesis of complex peptides and other organic molecules.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2S)-2-benzyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)16(11-14-7-3-1-4-8-14)12-19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1 |
InChI Key |
FCMHQDUEDVBCNC-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


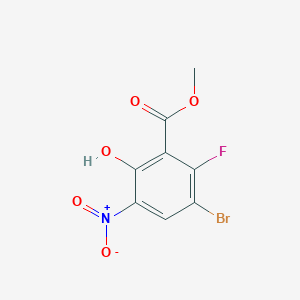
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)

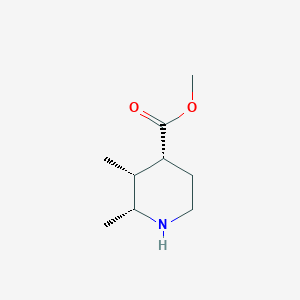

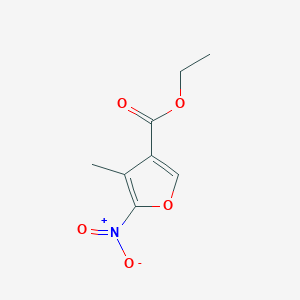

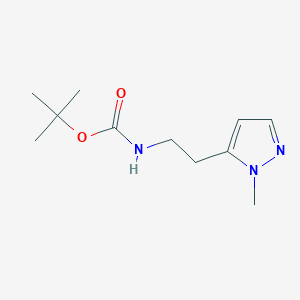

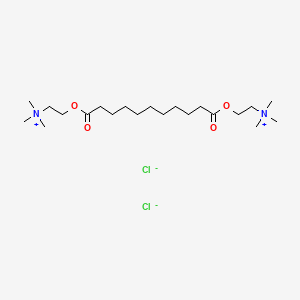
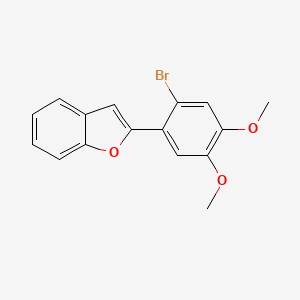
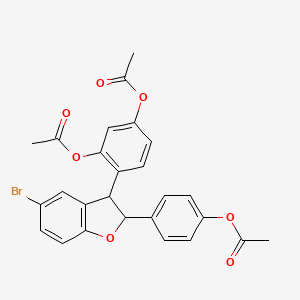

![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
